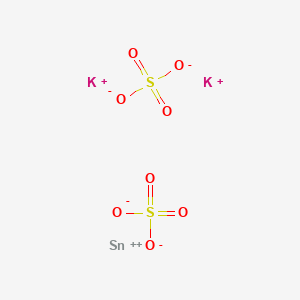
dipotassium;tin(2+);disulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium tin(2+) disulfate is a chemical compound with the formula K2Sn(SO4)2. It is a coordination compound where tin is in the +2 oxidation state, and it is coordinated to two sulfate ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium tin(2+) disulfate can be synthesized through a reaction involving tin(II) sulfate and potassium sulfate. The reaction typically involves dissolving tin(II) sulfate in water and then adding potassium sulfate to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium tin(2+) disulfate. The reaction can be represented as follows:
SnSO4+K2SO4→K2Sn(SO4)2
Industrial Production Methods
In an industrial setting, the production of dipotassium tin(2+) disulfate involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and precise control of temperature and concentration of reactants.
化学反应分析
Types of Reactions
Dipotassium tin(2+) disulfate undergoes various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The sulfate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as chloride or nitrate ions can replace sulfate ions under appropriate conditions.
Major Products Formed
Oxidation: Tin(IV) sulfate and potassium sulfate.
Reduction: Tin metal and potassium sulfate.
Substitution: Various tin(II) complexes with different ligands.
科学研究应用
Dipotassium tin(2+) disulfate has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other tin compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in electroplating and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of dipotassium tin(2+) disulfate involves its ability to interact with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The sulfate ions can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
Potassium sulfate (K2SO4): A common sulfate salt with different properties and applications.
Tin(II) sulfate (SnSO4): A precursor for the synthesis of dipotassium tin(2+) disulfate.
Potassium persulfate (K2S2O8): An oxidizing agent with different chemical behavior.
Uniqueness
Dipotassium tin(2+) disulfate is unique due to its coordination structure, where tin is coordinated to two sulfate ions. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
属性
CAS 编号 |
27790-37-0 |
|---|---|
分子式 |
K2O8S2Sn |
分子量 |
389.0 g/mol |
IUPAC 名称 |
dipotassium;tin(2+);disulfate |
InChI |
InChI=1S/2K.2H2O4S.Sn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |
InChI 键 |
FVGUCCDRBVMABJ-UHFFFAOYSA-J |
规范 SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




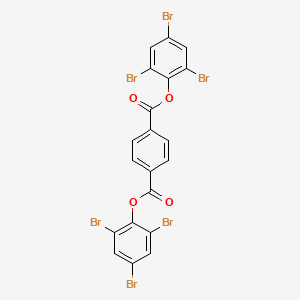
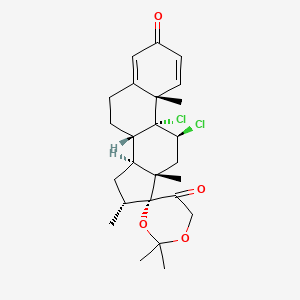



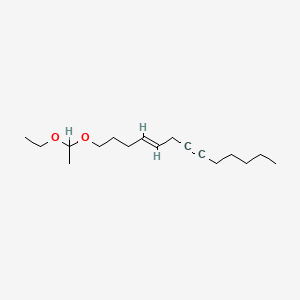
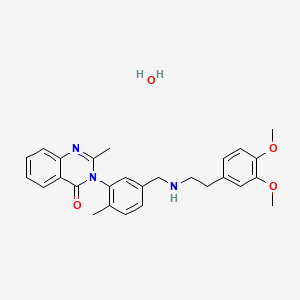
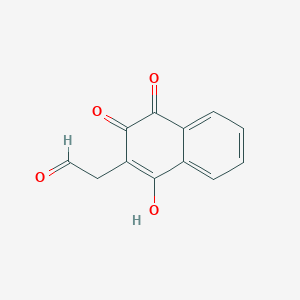
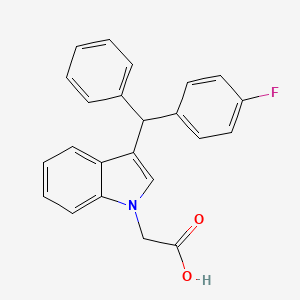

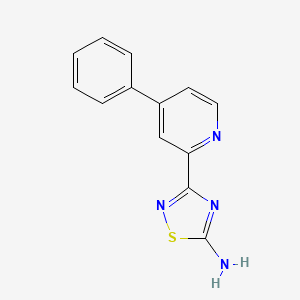
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
